7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
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Overview
Description
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is an organic compound that features a benzo[d]oxazole core substituted with a methyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the reaction of 7-methylbenzo[d]oxazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium complex under inert conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or esters.
Reduction: Reduction reactions may convert the boron moiety to a borohydride.
Substitution: The dioxaborolane group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism by which 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole exerts its effects involves the interaction of the boron moiety with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor technology and as a catalyst in organic reactions .
Comparison with Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boron-containing ester with applications in material science.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Used in the synthesis of heterocyclic compounds.
Uniqueness: 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boron-containing compounds. Its combination of a benzo[d]oxazole core with a dioxaborolane group makes it particularly versatile in various applications.
Properties
Molecular Formula |
C14H18BNO3 |
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Molecular Weight |
259.11 g/mol |
IUPAC Name |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H18BNO3/c1-9-7-6-8-10-11(9)17-12(16-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
InChI Key |
RNUZPQWLTFVBPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC(=C3O2)C |
Origin of Product |
United States |
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